2-(5-chloro-6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is an acid degradation product of the tyrosine kinase inhibitor Dasatinib []. It was identified during forced degradation studies of Dasatinib conducted as part of drug development and stability testing []. This compound is not naturally occurring and is primarily relevant in the context of pharmaceutical research and quality control.
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib is classified as a small molecule and belongs to the category of antineoplastic agents, specifically targeting the BCR-ABL tyrosine kinase. It is recognized for its ability to inhibit various kinases involved in cancer progression, making it a crucial therapeutic agent in oncology .
The synthesis of Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib involves several key steps that build upon the original Dasatinib structure. The synthetic process typically includes:
These methods are often optimized for yield and purity, employing techniques such as high-performance liquid chromatography for purification and characterization .
The synthesis may utilize various reagents and solvents, including dimethylformamide and dichloromethane, under controlled temperatures to ensure optimal reaction conditions. The final product is typically characterized using spectroscopic methods such as nuclear magnetic resonance and mass spectrometry to confirm its structure and purity.
The molecular structure of Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib features several functional groups that contribute to its biological activity:
The compound exhibits a complex three-dimensional conformation that allows it to interact effectively with various kinases, particularly BCR-ABL. Its solubility profile indicates low solubility in water but slight solubility in organic solvents, which can affect its pharmacokinetics .
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib undergoes various chemical reactions that can influence its efficacy:
The kinetics of these reactions can be studied using enzyme assays and cell-based assays to determine the potency and efficacy against specific cancer cell lines.
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib functions by competitively inhibiting the ATP-binding site of BCR-ABL kinase. This inhibition disrupts the phosphorylation cascade essential for cell division and survival in cancer cells harboring the Philadelphia chromosome.
The drug has shown effectiveness against various mutations of BCR-ABL that confer resistance to other tyrosine kinase inhibitors like Imatinib. Its ability to bind multiple conformations of BCR-ABL enhances its therapeutic potential in resistant cases .
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib appears as a white to off-white solid with moderate stability under standard laboratory conditions.
Key chemical properties include:
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib is primarily utilized in clinical settings for treating chronic myeloid leukemia and acute lymphoblastic leukemia. Its development has also opened avenues for research into combination therapies with other anticancer agents, particularly immune-oncology drugs .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4